1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid
Description
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and an ethyl substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. Its structure combines a rigid cyclohexane backbone with functional groups that influence steric hindrance, solubility, and reactivity. The Cbz group acts as a protective moiety for the amino group, enabling selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-14-10-6-7-11-17(14,15(19)20)18-16(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
OFKKPTFIRKIBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with 2-ethylcyclohexane-1-carboxylic acid or a related cyclohexane derivative. This compound can be prepared or purchased commercially (CAS 90646-25-6) and serves as the backbone for further modifications.
Alkylation and Stereochemical Control
The ethyl substituent at the 2-position (or 4-position in some reports) can be introduced via alkylation reactions or by starting from an ethyl-substituted cyclohexane carboxylic acid. Stereochemical control during this step is crucial for obtaining the desired isomer. Methods such as catalytic enantioselective alkylation or aza-Friedel-Crafts alkylation have been reported in related amino acid ester syntheses, which may be adapted for this compound.
Purification and Characterization
The crude product is purified by recrystallization or chromatography. Analytical techniques used to confirm structure and purity include:
- Nuclear Magnetic Resonance (NMR) : To verify the chemical environment of protons and carbons.
- High Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress.
- Mass Spectrometry (MS) : To confirm molecular weight and structure.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Starting material preparation | Commercial 2-ethylcyclohexane-1-carboxylic acid | N/A | CAS 90646-25-6 |
| Amino group introduction | Ammonia or amine source | Variable | May require prior functionalization |
| Cbz protection | Benzyloxycarbonyl chloride, base (Na2CO3 or Et3N), dichloromethane or dioxane | 60-80% | Mild conditions prevent side reactions |
| Alkylation (if needed) | Alkyl halides, catalytic systems (e.g., silver salts) | Variable | Enantioselective methods reported in literature |
| Purification | Chromatography, recrystallization | N/A | Confirmed by NMR, HPLC, MS |
Research and Literature Insights
- The benzyloxycarbonyl (Cbz) protecting group is favored for its stability and ease of removal under mild hydrogenolysis conditions, allowing selective deprotection.
- Alkylation reactions for introducing the ethyl group can be optimized using silver(I) salt catalysis or rhodium(III) complexes to achieve high regio- and stereoselectivity.
- Analytical monitoring of the synthesis process ensures the structural integrity and purity of the compound, which is critical for its use in medicinal chemistry and peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The ethyl group and carboxylic acid group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups. Key structural variations impact physicochemical properties, synthetic utility, and biological activity.
Substituent Variations
Stereochemical and Functional Group Modifications
- (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid (CAS 200948-88-5): Lacks the ethyl substituent and amino group. Molecular weight: 262.31 (C₁₅H₁₈O₄). Stereospecificity at C1 and C2 affects binding affinity in chiral environments .
- 1-[(Benzyloxy)carbonyl]indoline-2-carboxylic acid (CAS 117483-89-3): Features an indoline ring instead of cyclohexane. Molecular weight: 311.33 (C₁₇H₁₅NO₄). The aromatic indoline core enhances π-π stacking interactions, relevant in protease inhibitor design .
- 1-{[(Benzylamino)carbonyl]amino}-2-methylcyclohexanecarboxylic acid: Replaces the Cbz group with a benzylamino carbonyl moiety. Molecular weight: 290.36 (C₁₆H₂₂N₂O₃).
Biological Activity
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid, often referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid |
Biological Activity
The biological activity of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid has been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit antitumor properties. For instance, derivatives of benzyloxycarbonyl amino acids have been shown to inhibit cell proliferation in tumor cell lines. A study highlighted that certain analogs could effectively inhibit protein kinases, which are crucial for cancer cell growth and survival .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or signaling pathways associated with cell proliferation. In particular, studies suggest that the benzyloxycarbonyl group enhances the compound's ability to interact with target proteins involved in cell cycle regulation and apoptosis .
Case Studies
Several case studies have documented the biological effects of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid:
- Cell Proliferation Assays : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Studies : The compound was tested against several kinases, showing promising results in inhibiting their activity, which is critical for tumor growth.
- Animal Model Studies : In vivo experiments using murine models indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups, reinforcing its potential therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
